

Dextroamphetamine-d5 vs. Non-Deuterated Dextroamphetamine: A Pharmacokinetic Comparison Guide

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Compound of Interest

Compound Name: *Dextroamphetamine-d5*

Cat. No.: *B13441505*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **dextroamphetamine-d5** and its non-deuterated counterpart, focusing on their respective roles and pharmacokinetic profiles in research and development. While direct comparative pharmacokinetic studies are not available due to their distinct applications, this document outlines the theoretical pharmacokinetic differences based on established principles of drug metabolism and the known properties of the non-deuterated form.

Introduction: The Role of Deuteration in Pharmacokinetics

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter a drug's pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond during enzymatic metabolism.^{[1][2][3]} This can lead to a decreased rate of metabolism, potentially resulting in a longer half-life and increased systemic exposure.^{[4][5]}

Dextroamphetamine-d5 is a deuterated form of dextroamphetamine. However, it is crucial to note that its primary application is not as a therapeutic agent but as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the

precise quantification of dextroamphetamine in biological samples.[\[6\]](#)[\[7\]](#)[\[8\]](#) Its distinct mass allows it to be differentiated from the non-deuterated analyte while behaving similarly during sample preparation and analysis.

Theoretical Pharmacokinetic Comparison

Direct in vivo comparative data for **dextroamphetamine-d5** and non-deuterated dextroamphetamine is not available as **dextroamphetamine-d5** is not administered to subjects as a therapeutic agent. However, based on the metabolic pathways of dextroamphetamine, we can theorize the potential effects of deuteration.

Dextroamphetamine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[\[9\]](#)[\[10\]](#)[\[11\]](#) Key metabolic pathways include hydroxylation, N-dealkylation, and deamination.[\[11\]](#) If the deuterium atoms in **dextroamphetamine-d5** are placed at sites of metabolic attack by CYP2D6, a slower rate of metabolism would be expected due to the kinetic isotope effect. This could theoretically lead to:

- Increased Half-life ($t_{1/2}$): A slower metabolic clearance would result in a longer time for the drug to be eliminated from the body.
- Increased Area Under the Curve (AUC): Higher overall drug exposure would be observed.
- Lower Clearance (CL): The rate of drug removal from the body would be reduced.
- Potentially Altered Metabolite Profile: A slower primary metabolic pathway could lead to an increase in metabolism through alternative routes.

Pharmacokinetic Data of Non-Deuterated Dextroamphetamine

The following table summarizes the typical pharmacokinetic parameters of non-deuterated dextroamphetamine in healthy adults.

Pharmacokinetic Parameter	Value
Bioavailability	>75%
Time to Peak (Tmax)	~3 hours (immediate-release)
Half-life (t _{1/2})	10–28 hours (average ~12 hours)
Metabolism	Hepatic, primarily via CYP2D6
Excretion	Primarily renal (~45% as unchanged)

Note: These values can vary depending on factors such as formulation, individual genetics (e.g., CYP2D6 metabolizer status), and urinary pH.

Experimental Protocols

While no direct comparative studies exist, the following outlines a typical experimental protocol for a pharmacokinetic study of non-deuterated dextroamphetamine where **dextroamphetamine-d5** would be used as an internal standard.

Objective: To determine the pharmacokinetic profile of a single oral dose of non-deuterated dextroamphetamine in healthy volunteers.

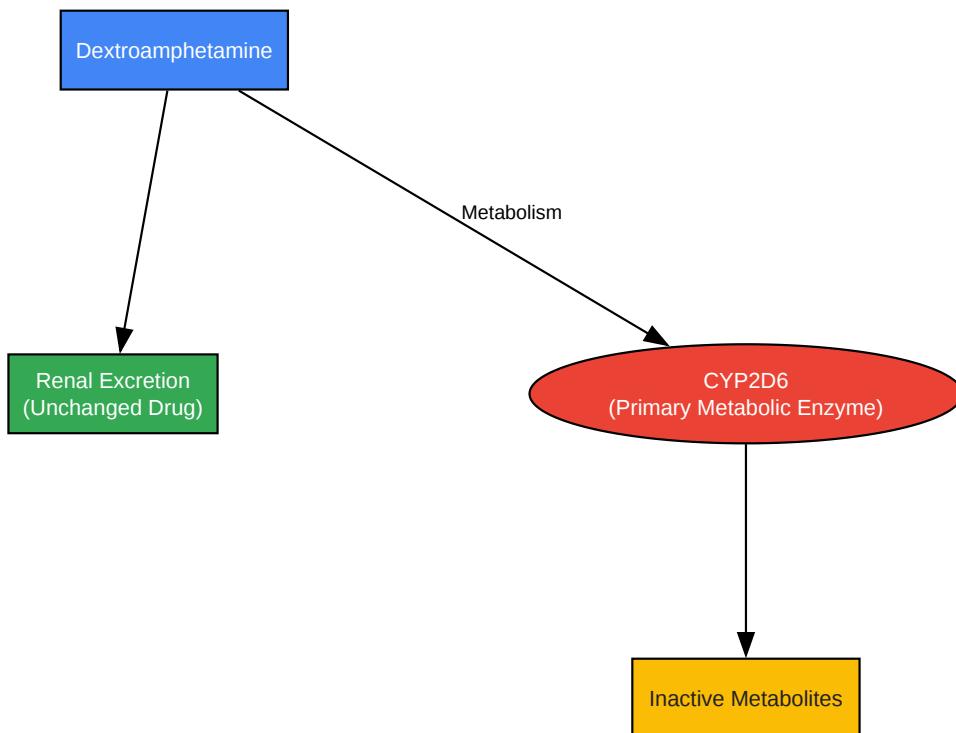
Methodology:

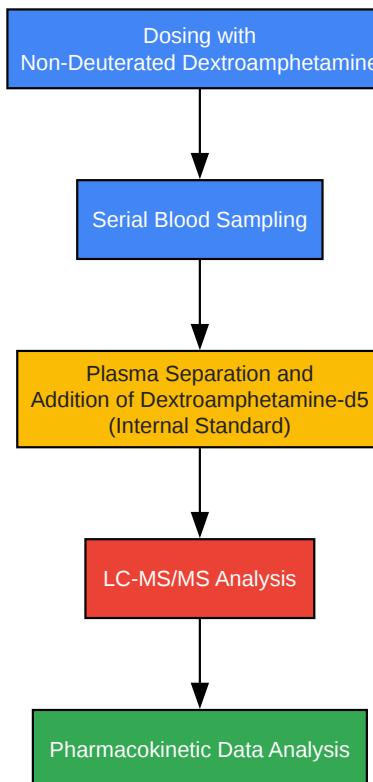
- **Subject Recruitment:** A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria is recruited.
- **Dosing:** Subjects receive a single, standardized oral dose of non-deuterated dextroamphetamine.
- **Blood Sampling:** Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
- **Sample Processing:** Plasma is separated from the blood samples by centrifugation.
- **Bioanalysis (LC-MS/MS):**

- A known concentration of **dextroamphetamine-d5** (internal standard) is added to each plasma sample.
- The samples undergo an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard.
- The extracted samples are injected into an LC-MS/MS system.
- The concentrations of dextroamphetamine and **dextroamphetamine-d5** are determined by measuring their respective mass-to-charge ratios.
- Pharmacokinetic Analysis: The plasma concentration-time data for non-deuterated dextroamphetamine is used to calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t_{1/2}, etc.) using non-compartmental or compartmental analysis. The consistent signal from the internal standard (**dextroamphetamine-d5**) is used to correct for any variability in the analytical process, ensuring accurate quantification.

Visualizations

Metabolic Pathway of Dextroamphetamine





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